4-(4-(Benzyloxy)phenyl)-2-fluoropyridine
Description
Significance of Fluorinated Heterocycles in Chemical Biology
The introduction of fluorine into heterocyclic compounds has become a powerful strategy in medicinal chemistry. numberanalytics.comtandfonline.com Fluorine's high electronegativity and small size can dramatically alter a molecule's electronic properties, conformation, and metabolic stability. numberanalytics.comnih.gov This often leads to improved pharmacokinetic and pharmacodynamic profiles, such as enhanced bioavailability, binding affinity, and resistance to metabolic degradation. rsc.orgtandfonline.com Consequently, fluorinated heterocycles are integral to the development of a wide range of pharmaceuticals, from antibiotics to anticancer agents. numberanalytics.comrsc.org The strategic incorporation of fluorine can turn a moderately active compound into a potent therapeutic agent. tandfonline.com
Role of Pyridine (B92270) Core in Contemporary Molecular Design
The pyridine core is a privileged scaffold in modern molecular design due to its profound impact on pharmacological activity. nih.gov It serves as a bioisostere for benzene (B151609) and other aromatic rings, allowing chemists to fine-tune the properties of a lead compound. researchgate.net Replacing a phenyl ring with a pyridine ring, for instance, can improve metabolic stability, enhance cellular permeability, and resolve protein-binding issues. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. This versatility has led to the extensive use of pyridine-based structures in the discovery of new therapeutic agents for a wide range of diseases. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c19-18-12-16(10-11-20-18)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDKWSSBOCULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Benzyloxy Phenyl 2 Fluoropyridine and Analogous Structures
Established Synthetic Pathways to Fluoropyridines
Traditional methods for the synthesis of fluoropyridines have been instrumental in providing access to these valuable compounds, though they often come with significant challenges. These pathways typically involve the transformation of pre-functionalized pyridine (B92270) rings.
Balz-Schiemann Reaction and Subsequent Modifications
The Balz-Schiemann reaction is a classical and widely recognized method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. wikipedia.org The process begins with the diazotization of a primary aminopyridine using a nitrite source in the presence of tetrafluoroboric acid (HBF₄). scientificupdate.com This forms an isolable pyridyldiazonium tetrafluoroborate salt. scientificupdate.com Subsequent thermal decomposition of this salt yields the desired fluoropyridine, along with nitrogen gas and boron trifluoride. wikipedia.orgnih.gov
The reaction is believed to proceed through a unimolecular (SN1) mechanism involving the formation of a highly unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counterion. scientificupdate.comnih.gov
Key steps in the Balz-Schiemann Reaction:
Diazotization: Ar-NH₂ + NaNO₂ + 2 HBF₄ → [Ar-N₂]⁺BF₄⁻ + NaBF₄ + 2 H₂O
Decomposition: [Ar-N₂]⁺BF₄⁻ → Ar-F + N₂ + BF₃
Despite its utility, the traditional Balz-Schiemann reaction suffers from several drawbacks, including the often harsh conditions required for decomposition, the potential for explosive runaway reactions of the diazonium salts, and sometimes low yields. scientificupdate.comacs.org To address these limitations, numerous modifications have been developed. These include:
Alternative Fluoride Sources: Using different counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes improve yields. wikipedia.org Another approach involves conducting the diazotization in liquid hydrogen fluoride (HF), which acts as both the solvent and the fluoride source. wikipedia.orggoogle.com
Modified Reaction Conditions: The use of low- or non-polar solvents such as chlorobenzene or hexane has been shown to facilitate the decomposition of aryldiazonium tetrafluoroborates at lower temperatures. nih.govacs.org Photochemically induced decomposition and the use of ionic liquids have also been explored to achieve milder reaction conditions. scientificupdate.comacs.org
In Situ Generation: To avoid the isolation of potentially hazardous diazonium salts, protocols have been developed for their in situ generation and subsequent fluoro-dediazoniation. scientificupdate.com
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Aminopyridine | 1. NaNO₂, HBF₄; 2. Thermal decomposition | 4-Fluoropyridine | Low/Impure | nii.ac.jpgoogle.com |
| 2,6-Dichloro-3-aminopyridine | 1. NaNO₂, HBF₄; 2. Heat (solvent/neat) | 2,6-Dichloro-3-fluoropyridine | Good | documentsdelivered.com |
| 4-(Ethoxycarbonyl)pyridine-3-diazonium tetrafluoroborate | Chlorobenzene, 60°C, 4h | Ethyl 3-fluoroisonicotinate | 63% | nih.govacs.org |
| Arylamines | t-Butyl nitrite, Et₂O·BF₃ (in situ) | Aryl Fluorides | Modest | scientificupdate.com |
Approaches via Pyridine N-Oxide Intermediates
Pyridine N-oxides serve as versatile and readily available precursors for the regioselective synthesis of 2-fluoropyridines under mild, metal-free conditions. acs.orgacs.orgnih.gov This strategy circumvents the harsh conditions or hazardous intermediates associated with other methods. acs.org The general approach involves the activation of the pyridine N-oxide, typically at the 2-position, to create a good leaving group, which is then displaced by a fluoride ion.
A particularly effective method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.orgacs.org This is achieved by treating the N-oxide with an activating agent like tosyl anhydride (Ts₂O) in the presence of a trialkylamine. acs.org These resulting ammonium salts are stable, isolable intermediates that readily undergo nucleophilic fluorination with a fluoride source, such as potassium fluoride, to yield the corresponding 2-fluoropyridine (B1216828). acs.orgacs.orgnih.gov This method exhibits broad functional group compatibility. acs.org
While this approach is highly effective for producing 2- and 4-fluoropyridines, the synthesis of meta-fluorinated pyridines (e.g., 3-fluoropyridines) is more challenging due to the electron-rich nature of the pyridine ring. nih.govrsc.org However, a novel strategy utilizing pyridine N-oxide intermediates has been developed for this purpose. For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature produces 3-fluoro-4-nitropyridine N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.govrsc.org This represents a rare example of direct fluorination to produce a meta-fluorinated pyridine from an N-oxide precursor. nih.govrsc.org
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridine N-oxide | 1. Ts₂O, NEt₃; 2. KF, 110°C | 2-Fluoropyridine | - | acs.orgacs.orgnih.gov |
| Substituted Pyridine N-oxides | 1. Activation; 2. Fluoride source | Structurally Diverse 2-Fluoropyridines | Good | acs.orgacs.org |
| 3-Bromo-4-nitropyridine N-oxide | TBAF, DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37% | nih.gov |
Syntheses from 2-Pyridine Carboxylic Acid Precursors
The general strategy involves the conversion of the carboxylic acid functionality into an amino group, which can then be subjected to the Balz-Schiemann reaction. This conversion is commonly achieved through reactions such as the Curtius, Schmidt, or Hofmann rearrangements. Once the aminopyridine is formed, the introduction of fluorine proceeds as described in section 2.1.1. This indirect approach highlights the modularity of synthetic strategies, where one functional group is transformed into another to enable the desired fluorination step.
Advanced Fluorination Strategies
Recent advances in synthetic chemistry have led to the development of more direct and efficient methods for fluorination, including the direct conversion of carbon-hydrogen (C-H) bonds to carbon-fluorine (C-F) bonds.
Carbon-Hydrogen (C-H) Fluorination of Pyridines
Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates, thus reducing step counts and improving atom economy. orgsyn.org For pyridines, this approach aims to selectively replace a hydrogen atom on the ring with fluorine. The development of reagents and conditions that can achieve this with high site-selectivity is a significant area of research. nih.govacs.org
One of the most successful methods for the direct C-H fluorination of pyridines utilizes metal-mediated processes, which offer high regioselectivity for the position adjacent to the ring nitrogen. orgsyn.orgnih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules, where installing a fluorine atom can be a critical step in tuning biological properties. acs.org
Metal-Mediated Fluorination Techniques (e.g., Silver(II) Fluoride)
A breakthrough in the C-H fluorination of nitrogen heterocycles was the development of a method using silver(II) fluoride (AgF₂). nih.govfao.org This technique provides a broadly applicable and safe route for the site-selective fluorination of a single C-H bond in pyridines and diazines. nih.govresearchgate.net The reaction proceeds rapidly at ambient temperature with exclusive selectivity for fluorination at the C-2 position (adjacent to the nitrogen). nih.govfao.org
The reaction is tolerant of a wide range of functional groups, including halogens (Br, Cl), esters, and ethers, making it suitable for complex substrates. orgsyn.orgnih.govpkusz.edu.cn The proposed mechanism is inspired by the classic Chichibabin amination reaction. nih.govpkusz.edu.cn It is thought to involve the coordination of the pyridine nitrogen to AgF₂, followed by the addition of the [Ag]-F bond across the pyridine's π-system. researchgate.net
The resulting 2-fluoropyridines are not only valuable final products but also versatile synthetic intermediates. The installed fluoro group can be readily displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr), providing access to a diverse array of 2-substituted pyridines. nih.govacs.org
| Substrate | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pyridine | AgF₂, MeCN, Ambient Temp, 1h | 2-Fluoropyridine | Exclusive C-2 | nih.govfao.org |
| 3-Chloropyridine | AgF₂, MeCN, Ambient Temp | 3-Chloro-2-fluoropyridine | Exclusive C-2 | acs.orgpkusz.edu.cn |
| 4-Phenylpyridine | AgF₂, MeCN, Ambient Temp | 2-Fluoro-4-phenylpyridine | Exclusive C-2 | orgsyn.orgnih.gov |
| (Boc-protected) betahistine | AgF₂ | 2-Fluoro derivative | 98% yield | acs.org |
Regioselective Fluorination Protocols for Pyridine Systems
The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of 2-fluoropyridine derivatives. Various methods have been developed to achieve regioselective fluorination, often relying on the electronic properties of the pyridine ring and its substituents.
One prominent method involves the use of silver(II) fluoride (AgF₂). For instance, 3-substituted pyridines have been shown to undergo fluorination with AgF₂ to selectively yield the 2-fluoro-3-substituted pyridine product. acs.org This selectivity is observed for a range of substituents at the 3-position, including halo, alkoxy, cyano, and trifluoromethyl groups. acs.org The reaction of 3-benzyloxy-substituted pyridines with AgF₂ shows a high degree of selectivity for fluorination at the position adjacent to the ether group. acs.org However, for some 3-substituted pyridines, such as those with alkyl or carboxamide groups, a mixture of 2-fluoro and 6-fluoro isomers may be produced. acs.org
Another effective reagent for electrophilic fluorination is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.org This reagent has been successfully used for the regioselective fluorination of 2-aminopyridines and pyridin-2(1H)-ones in an aqueous solution, with the regioselectivity being highly dependent on the substitution pattern of the starting material. nih.gov For example, the fluorination of imidazo[1,2-a]pyridines with Selectfluor in the presence of DMAP predominantly yields the 3-fluorinated product. acs.org
The conversion of pyridine N-oxides represents another pathway to 2-fluoropyridines. These starting materials can be converted into 2-pyridyltrialkylammonium salts, which then act as effective precursors for nucleophilic fluorination. acs.org This method is noted for its broad functional group compatibility. acs.org
Table 1: Regioselectivity in the Fluorination of Substituted Pyridines
| Starting Material Type | Reagent | Predominant Product | Reference |
|---|---|---|---|
| 3-Substituted Pyridines (e.g., halo, alkoxy) | AgF₂ | 2-Fluoro-3-substituted pyridine | acs.org |
| 3-Benzyloxy-substituted Pyridines | AgF₂ | 2-Fluoro-3-benzyloxy-substituted pyridine | acs.org |
| Imidazo[1,2-a]pyridines | Selectfluor/DMAP | 3-Fluoroimidazo[1,2-a]pyridine | acs.org |
| Pyridine N-Oxides | Via trialkylammonium salts | 2-Fluoropyridine | acs.org |
Introduction of Aryl and Benzyloxy Moieties on Pyridine Scaffolds
The assembly of the target molecule requires the formation of a carbon-carbon bond between the 4-position of the pyridine ring and the 4-(benzyloxy)phenyl group. This is typically achieved through modern cross-coupling reactions, while the introduction of other functionalities can often be accomplished via nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. The electron-deficient nature of the pyridine ring, particularly at the positions ortho (2, 6) and para (4) to the nitrogen atom, facilitates attack by nucleophiles. stackexchange.comwikipedia.orgquora.com
In the context of SNAr reactions, the halogen atom acts as the leaving group. The reactivity order of halogens in these reactions is often F > Cl > Br > I, which is counterintuitive to the trend of bond strengths. nih.gov This "element effect" is a hallmark of the SNAr mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), rather than the subsequent expulsion of the leaving group. stackexchange.commasterorganicchemistry.com
The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring towards nucleophilic attack. masterorganicchemistry.comreddit.com This activation outweighs its poor leaving group ability based on bond strength. Consequently, 2-fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo-analogues. For example, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govresearchgate.netacs.org This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions, which is advantageous when working with complex molecules containing sensitive functional groups. nih.govacs.org The stability of the anionic intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position. stackexchange.comquora.com
In polysubstituted pyridines, the existing substituents play a crucial role in directing the position of nucleophilic attack. The outcome of the reaction depends on the interplay of steric and electronic effects of the substituents.
For instance, in the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution with 1-methylpiperazine was found to correlate with the steric parameter of the 3-substituent. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net Conversely, substituents like 3-carboxylate and 3-amide favored substitution at the 2-position. researchgate.net
In another example, the reaction of 2,3,6-trifluoropyridine with sodium ethoxide was found to occur preferentially at the 2-position. researchgate.net The presence of multiple activating fluorine atoms makes the pyridine ring highly susceptible to nucleophilic attack, and subtle electronic differences dictate the site of reaction. The development of methods for the selective synthesis of polysubstituted pyridines is an active area of research, as the substitution pattern can significantly influence the biological activity of the molecule. acs.orgnih.govnih.gov
Table 2: Factors Influencing SNAr Selectivity on Pyridines
| Substrate | Key Factor | Outcome | Reference |
|---|---|---|---|
| 2-Halopyridines | Halogen Identity (F vs. Cl) | 2-Fluoropyridine is ~320x more reactive than 2-chloropyridine. | nih.govresearchgate.net |
| 3-Substituted 2,6-dichloropyridines | Steric Bulk of 3-substituent | Bulky groups direct substitution to the C-6 position. | researchgate.net |
| 2,3,6-Trifluoropyridine | Electronic Effects | Substitution occurs preferentially at the C-2 position with NaOEt. | researchgate.net |
| 2,4-Dihalopyridines | Nucleofuge (F vs. Cl/Br) | Amination occurs at C-4 for Cl/Br, but can be switched to C-2 for F. | researchgate.net |
Carbon-Carbon (C-C) Bond Formation via Cross-Coupling Reactions
To construct the 4-(4-(benzyloxy)phenyl)-2-fluoropyridine scaffold, a C-C bond must be formed between the C4 position of the 2-fluoropyridine ring and the benzyloxyphenyl moiety. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving such transformations. nih.gov
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org In the synthesis of the target molecule, this would typically involve the reaction of a 2-fluoro-4-halopyridine (where the halo is Br or I) with 4-(benzyloxy)phenylboronic acid.
The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in the oxidative addition step typically follows the order I > Br > OTf >> Cl > F. libretexts.org Therefore, a 4-bromo- or 4-iodo-2-fluoropyridine would be a suitable electrophilic partner for the coupling reaction. The fluorine at the 2-position is generally unreactive under these conditions.
The choice of palladium precursor, ligand, and base is crucial for the success of the Suzuki coupling. libretexts.orgsigmaaldrich.com Electron-rich and bulky phosphine ligands are often employed to enhance the activity and stability of the palladium catalyst. libretexts.org The reaction's tolerance for a wide variety of functional groups makes it particularly suitable for the synthesis of complex molecules. nih.gov This strategy allows for the efficient and selective installation of the 4-(benzyloxy)phenyl group onto the 2-fluoropyridine core. nih.gov
Novel Synthetic Routes and Cascade Reaction Sequences
Modern organic synthesis increasingly focuses on developing novel and efficient routes that build molecular complexity in fewer steps. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are particularly powerful in this regard.
Sigmatropic rearrangements offer a sophisticated approach to constructing complex carbocyclic and heterocyclic frameworks. A novel synthetic pathway to 2,6-diaryl-4-fluoropyridines has been developed utilizing a cascade reaction sequence initiated by an aza-Cope rearrangement. researchgate.net
The sequence begins with the esterification of 2-fluoroallylic alcohols with N-aroyl amino acids. These esters undergo a Steglich-type, Ireland-Claisen rearrangement to form 4-(2-fluoroallyl)oxazol-5(4H)-ones. researchgate.net The Ireland-Claisen rearrangement is a scribd.comscribd.com-sigmatropic shift of an allylic ester enolate, which proceeds under mild conditions to form a γ,δ-unsaturated carboxylic acid or its equivalent. wikipedia.orgnih.gov
Heating these oxazolone intermediates triggers a cascade reaction. The first step is a thermal 3-aza-Cope rearrangement, a scribd.comscribd.com-sigmatropic shift involving a nitrogen atom, to form an unstable 2-(2-fluoroallyl)oxazol-5(2H)-one. thieme-connect.com This is followed by a sequence of extrusion of carbon dioxide, intramolecular cyclopropanation, ring-opening to a fluorinated dihydropyridine, and finally, oxidative aromatization to afford the 2,6-disubstituted-4-fluoropyridine product. researchgate.net This elegant cascade demonstrates how pericyclic reactions can be harnessed to construct highly functionalized and specific heterocyclic scaffolds like 4-fluoropyridines. researchgate.net
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. When combined with an aromatization step in a cascade sequence, they provide direct access to aromatic heterocycles like pyridines.
A metal-free cascade annulation of isopropene derivatives has been reported for the selective synthesis of substituted pyridines. numberanalytics.com In this protocol, the isopropene derivative acts as a three-carbon (C3) synthon, while an ammonium salt serves as the nitrogen source, leading to the efficient formation of C-N and C-C bonds. numberanalytics.com Another strategy involves a Lewis acid-catalyzed cyclization of o-hydroxyphenyl propargylamines with sulfinates, which proceeds through an annulation step to build a new ring.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly atom-economical and efficient for generating molecular diversity. scribd.com Several classic MCRs are widely used for the synthesis of the pyridine core.
The Hantzsch pyridine synthesis is a well-known four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. youtube.comdrugfuture.comacs.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. acs.org This method is exceptionally versatile and has been adapted for green chemistry approaches, using aqueous media or microwave irradiation to improve yields and reaction times. acs.orgnih.gov
Another important MCR is the Guareschi-Thorpe condensation, which typically involves the reaction of a cyanoacetic ester, a 1,3-dicarbonyl compound, and an ammonia source to produce substituted 2-hydroxypyridines (or their 2-pyridone tautomers). thieme-connect.dewikipedia.orgnih.gov Recent advancements have established this reaction in environmentally friendly aqueous media using ammonium carbonate as both the nitrogen source and a promoter. thieme-connect.deacs.org These MCRs represent powerful [3+2+1] or [1+2+1+2] synthetic strategies for assembling the pyridine ring from simple, readily available precursors. thieme-connect.describd.com
Table 4: Prominent Multi-Component Reactions for Pyridine Synthesis
| Reaction Name | Components | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine, then Pyridine | Four-component reaction; requires final oxidation step. | drugfuture.comacs.org |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, 1,3-Dicarbonyl, Ammonia | 2-Hydroxypyridine / 2-Pyridone | Three-component reaction; directly yields functionalized pyridone. | thieme-connect.dewikipedia.orgacs.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Trisubstituted Pyridine | Two-component condensation/cyclodehydration; often run in one pot. | scribd.comnih.gov |
| One-pot, four-component reaction | Aromatic aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Cyanopyridone derivative | Microwave-assisted, high yields, short reaction times. | nrochemistry.com |
Reaction Mechanisms and Selectivity in the Synthesis of 4 4 Benzyloxy Phenyl 2 Fluoropyridine
Mechanistic Insights into Pyridine (B92270) Ring Functionalization
The formation of the carbon-carbon bond between the pyridine ring and the benzyloxyphenyl moiety is a critical step in the synthesis of 4-(4-(Benzyloxy)phenyl)-2-fluoropyridine. This is typically achieved through transition-metal-catalyzed cross-coupling reactions or C-H bond functionalization strategies.
Transition-Metal Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly in the synthesis of biaryl compounds like the target molecule. nih.gov This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve reacting a 2-fluoro-4-halopyridine (or a 4-substituted-2-halopyridine) with (4-(benzyloxy)phenyl)boronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-fluoropyridine) to form a Pd(II) intermediate. The site of oxidative addition is influenced by the carbon-halogen bond dissociation energy, which generally follows the trend C-I > C-Br > C-Cl. rsc.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium complex, displacing the halide and forming a new diorganopalladium(II) complex. This step requires the presence of a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand on the palladium catalyst is critical for the reaction's efficiency. Sterically hindered N-heterocyclic carbene (NHC) ligands or phosphine ligands, such as dialkylbiphenylphosphines, have been shown to be highly effective for coupling challenging heterocyclic substrates, including those containing basic nitrogen atoms that could otherwise inhibit the catalyst. organic-chemistry.orgnih.gov
Direct C-H Functionalization:
An alternative, more atom-economical approach is the direct functionalization of a pyridine C-H bond. beilstein-journals.orgnih.gov This method avoids the pre-functionalization step of creating an organohalide or organoboron compound. Transition metals like palladium, rhodium, iridium, and iron are known to catalyze such reactions. beilstein-journals.orgnih.govacs.orgnih.gov
The mechanism often involves:
Coordination: The pyridine nitrogen coordinates to the metal center. beilstein-journals.org
C-H Activation: The metal center then activates a specific C-H bond, often at the ortho-position (C2 or C6) due to the directing effect of the nitrogen atom. This can occur via various pathways, including oxidative addition or concerted metalation-deprotonation. acs.orgnih.gov Kinetic isotope effect studies often indicate that C-H bond cleavage is the rate-determining step in these reactions. beilstein-journals.orgnih.gov
Coupling and Catalyst Regeneration: The resulting metallacyclic intermediate can then react with a coupling partner, followed by reductive elimination to form the product and regenerate the active catalyst.
For the synthesis of this compound, a C-H functionalization strategy would likely start with 2-fluoropyridine (B1216828) and activate the C4-H bond for coupling with a benzyloxyphenyl derivative. While C2 functionalization is more common, specific directing groups or catalyst systems can achieve functionalization at the C3 or C4 positions. nih.gov
Interactive Table: Comparison of Pyridine Functionalization Methods
| Feature | Suzuki-Miyaura Coupling | Direct C-H Functionalization |
| Starting Materials | Halopyridine, Boronic Acid | Pyridine, Aryl Partner |
| Key Catalyst | Palladium (Pd) | Pd, Rh, Ir, Fe |
| Mechanism Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Coordination, C-H Activation, Coupling |
| Atom Economy | Lower (produces salt waste) | Higher (avoids pre-functionalization) |
| Regiocontrol | Determined by halide position | Often directed by heteroatom (C2/C6), but can be tuned |
| Key Advantage | High reliability, broad scope | Increased efficiency, fewer steps |
Regioselectivity in Halogen Exchange and Nucleophilic Substitutions
The introduction of the fluorine atom at the C2 position and the aryloxy group at the C4 position relies heavily on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) and halogen exchange reactions.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism is fundamental to the functionalization of electron-deficient rings like pyridine. libretexts.org It proceeds via a two-step addition-elimination pathway:
Addition: A nucleophile attacks the electron-poor aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of aromaticity. stackexchange.com Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions where the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. masterorganicchemistry.com
Halogen Exchange and Fluorination:
In the context of synthesizing 2-fluoropyridines, a common strategy is the nucleophilic substitution of another halogen (e.g., chlorine or bromine) with a fluoride ion (e.g., from KF or CsF). While fluoride is a poor leaving group in SN1/SN2 reactions, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I. libretexts.org This is because the rate-determining step is nucleophilic attack, which is accelerated by highly electronegative substituents like fluorine that strongly polarize the C-X bond and stabilize the Meisenheimer intermediate through a powerful inductive effect. stackexchange.commasterorganicchemistry.com
However, when considering the displacement of a halogen by fluoride, the leaving group ability becomes more relevant for the second step of the mechanism. The synthesis of 2-fluoropyridines can be efficiently achieved from 2-chloropyridines or 2-bromopyridines, often requiring elevated temperatures. acs.orgnih.gov
An alternative and highly regioselective method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.org These salts are excellent precursors for SNAr reactions. Treatment of a pyridine N-oxide with an activating agent (like Ts₂O) and an amine nucleophile forms the ammonium salt selectively at the C2 position. This salt can then be readily displaced by fluoride to yield the 2-fluoropyridine. For 3-substituted pyridine N-oxides, this activation and subsequent fluorination occurs exclusively at the C2 position (para to the substituent), demonstrating high regioselectivity. acs.org
Selectivity in Dihalo- and Polyhalopyridines:
When multiple halogens are present, regioselectivity is dictated by a combination of electronic and steric factors.
Electronic Effects: The positions most activated by the pyridine nitrogen (C2, C4, C6) are generally the most reactive. For example, in 2,4-dichloropyridine, nucleophilic substitution typically favors the C2 position due to its proximity to the nitrogen heteroatom. acs.org However, this selectivity can be reversed.
Ligand Control: The use of sterically hindered ligands, such as the N-heterocyclic carbene IPr, with a palladium catalyst can override the intrinsic reactivity and direct cross-coupling reactions to the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov
Leaving Group Ability: In Suzuki couplings of dihalopyridines with different halogens (e.g., 5-bromo-2-chloropyridine), oxidative addition of the palladium catalyst occurs preferentially at the more reactive carbon-halogen bond (C-Br over C-Cl), leading to coupling at the C5 position. rsc.org
Interactive Table: Regioselectivity in Pyridine Substitution
| Substrate | Reagent/Catalyst | Major Product Position | Rationale | Reference |
| 3-Phenylpyridine N-Oxide | 1. Ts₂O, NMe₃ 2. KF | 2-Fluoro-5-phenylpyridine | Activation occurs para to the existing substituent. | acs.org |
| 2,4-Dichloropyridine | Aryl-B(OH)₂, Pd(OAc)₂/SPhos | C2-Arylation | Intrinsic electronic activation at C2. | acs.org |
| 2,4-Dichloropyridine | Aryl-B(OH)₂, Pd/IPr | C4-Arylation | Steric bulk of the ligand directs catalyst to the less hindered C4 position. | nih.gov |
| 5-Bromo-2-chloropyridine | Aryl-B(OH)₂, Pd catalyst | C5-Arylation | Preferential oxidative addition at the weaker C-Br bond. | rsc.org |
Stereochemical Considerations in Synthetic Transformations Leading to Pyridine Derivatives
While the final product, this compound, is an achiral aromatic molecule, stereochemical control can be a critical aspect in the synthesis of related pyridine derivatives, particularly when creating saturated (piperidine) or partially saturated (dihydropyridine) rings. The principles and methodologies developed for asymmetric synthesis in this area are relevant to the broader field of pyridine chemistry.
The dearomatization of pyridines is a powerful strategy for accessing chiral piperidines and other saturated N-heterocyles, which are prevalent in pharmaceuticals. acs.org This process often involves the activation of the pyridine ring, followed by a stereoselective transformation.
Chemo-enzymatic Approaches:
A prominent strategy combines chemical synthesis with biocatalysis to achieve high levels of stereocontrol. acs.org For instance, a chemo-enzymatic cascade can be used for the asymmetric dearomatization of activated pyridines. This can involve an initial chemical step to form a tetrahydropyridine, followed by a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to yield highly stereo-enriched piperidines. acs.org The stereochemistry of the final product is precisely controlled by the enzymes used in the cascade.
Asymmetric Catalysis:
Transition-metal catalysis and organocatalysis are also employed to control stereochemistry in reactions involving pyridine derivatives.
Regiodivergent Asymmetric Addition: By carefully selecting the activating group on the pyridine nitrogen and using a suitable chiral catalyst, it is possible to control both the regioselectivity (e.g., addition at C2 vs. C4) and stereoselectivity of nucleophilic additions to pyridinium salts, leading to chiral dihydropyridine products. mdpi.com
Chiral Ligand Design: Pyridine and quinoline moieties are often incorporated into chiral ligands for asymmetric catalysis. acs.orgnih.gov The rigid aromatic platform and the coordinating nitrogen atom make them excellent scaffolds. The stereochemical environment created by chiral arms attached to the pyridine unit can influence the binding of metal ions and the stereochemical outcome of a catalyzed reaction. nih.gov
Although the synthesis of this compound itself does not require the creation of a stereocenter, the synthetic intermediates or related transformations might. For example, if a reduction of the pyridine ring were desired at a later stage, the principles of stereoselective dearomatization would become directly applicable. Understanding these methodologies provides a more complete picture of the synthetic possibilities surrounding the pyridine scaffold. mdpi.com
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. The required information to populate the sections and subsections of the requested article, such as specific Density Functional Theory (DFT) studies on its electronic structure, analysis of its frontier molecular orbitals, conformational analysis, and molecular docking predictions, could not be located.
General methodologies for these computational techniques are well-established and have been applied to structurally related molecules, such as other fluoropyridine and benzyloxy derivatives. For instance, research on 2-fluoropyridine and 3-fluoropyridine has utilized DFT to analyze their structures and vibrational spectra. researchgate.net Similarly, DFT calculations have been employed to investigate the reaction mechanisms of 2-benzyloxypyridine derivatives. researchgate.net However, specific energetic values, orbital diagrams, reactivity indices, conformational profiles, and docking scores for this compound are not present in the available search results.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data focusing solely on "this compound" as per the provided outline.
Conclusion
4-(4-(Benzyloxy)phenyl)-2-fluoropyridine is a specialized chemical compound that stands at the intersection of several important areas of modern chemical research. The strategic combination of a fluorinated pyridine (B92270) core with a benzyloxy-functionalized phenyl ring provides a versatile platform for the synthesis of novel molecules. Its significance as a building block in organic synthesis is underscored by the reactivity of its functional groups, which allows for the creation of diverse molecular structures. As the quest for new pharmaceuticals and advanced materials continues, the utility of well-designed, functionalized heterocyclic compounds like this compound will undoubtedly remain a key area of investigation.
Structure Activity Relationship Sar Studies and Derivative Design
Impact of Substitution Patterns on Molecular Recognition and Interaction
The biological activity of pyridine (B92270) derivatives is highly dependent on the nature and position of substituents on the pyridine and adjacent rings. Research on various pyridine-containing molecules has demonstrated that even minor modifications can significantly alter their interaction with biological targets.
For instance, in a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives designed as dual c-Met/VEGFR-2 inhibitors, the introduction of pyrazolone and triazole moieties was found to be critical for their inhibitory potency. nih.gov Specifically, certain substitutions on these appended rings led to compounds with IC50 values in the nanomolar range. nih.gov
Studies on other pyridine derivatives have shown that the position of substituents can drastically affect antiproliferative activity. For example, the introduction of methyl (CH3) and nitro (NO2) groups at the para position of a phenyl ring attached to a pyridine core enhanced activity, while substitutions at the ortho and meta positions led to a decrease in potency. mdpi.com The regioselectivity of reactions involving substituted pyridines is also influenced by the steric and electronic properties of the substituents, which in turn dictates the final substitution pattern and biological activity. researchgate.net
The fluorine atom at the 2-position of the pyridine ring in 4-(4-(benzyloxy)phenyl)-2-fluoropyridine is a key feature. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic pathways, thereby improving the pharmacokinetic profile of a compound. nih.gov The benzyloxy group provides a large, lipophilic moiety that can engage in hydrophobic interactions within a protein's binding pocket. The specific substitution pattern—the 4-benzyloxy on the phenyl ring and the 2-fluoro on the pyridine ring—creates a distinct electronic and steric profile that governs its molecular recognition.
Table 1: Impact of Substitution on the Activity of Representative Pyridine Derivatives
| Parent Scaffold | Substitution | Position | Target/Activity | Effect on Potency |
|---|---|---|---|---|
| 2-substituted-4-(2-fluorophenoxy) pyridine | Pyrazolone/Triazole moieties | 2-position of pyridine | c-Met/VEGFR-2 Inhibition | Generally potent, specific substitutions lead to IC50 in the 0.11-0.19 μM range nih.gov |
| Phenyl-pyridine derivative | CH3 group | para-position of phenyl ring | Antiproliferative (Mammary Carcinoma) | Increased potency (IC50 = 4.9 nM) mdpi.com |
| Phenyl-pyridine derivative | CH3 group | ortho/meta-position of phenyl ring | Antiproliferative (Mammary Carcinoma) | Decreased potency (IC50 = 91.9 nM and 82.4 nM respectively) mdpi.com |
| Phenyl-pyridine derivative | NO2 group | para-position of phenyl ring | Antiproliferative (Mammary Carcinoma) | Increased potency (IC50 = 9.0 nM) mdpi.com |
| 2,6-dichloropyridine | Cyano/Trifluoromethyl | 3-position of pyridine | Nucleophilic Substitution Regioselectivity | Favors substitution at the 6-position researchgate.net |
| 2,6-dichloropyridine | Carboxylate/Amide | 3-position of pyridine | Nucleophilic Substitution Regioselectivity | Favors substitution at the 2-position researchgate.net |
Rational Design Principles for Pyridine-Based Chemical Probes
The development of novel chemical probes based on the pyridine scaffold often employs rational design strategies to achieve high potency and selectivity. These strategies are guided by an understanding of the target's three-dimensional structure and the SAR of existing ligands.
One common approach is molecular hybridization , which involves combining structural fragments from different known inhibitors to create a new hybrid molecule with potentially improved properties. nih.gov This strategy was successfully used to develop potent CSF1R inhibitors by merging fragments of the drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. nih.gov Similarly, the this compound scaffold could be hybridized with other pharmacophores to target a wide range of biological systems.
Scaffold hopping is another powerful technique where the core scaffold of a known active compound is replaced with a different, often isosteric, scaffold to explore new chemical space and improve properties like patentability or ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
Molecular docking studies are instrumental in the rational design process. By computationally modeling the binding of a ligand to its target protein, researchers can predict binding modes and affinities, guiding the design of new analogues with improved interactions. nih.govnih.gov For instance, docking studies on 2-substituted-4-(2-fluorophenoxy) pyridine derivatives suggested a common mode of interaction at the ATP-binding site of both c-Met and VEGFR-2, which helped in identifying the most promising compounds for further development. nih.gov These computational tools can be applied to the this compound scaffold to design derivatives with tailored specificities for various targets.
Strategic Derivatization for Tailored Molecular Functionality
Strategic derivatization of a lead compound is a key step in optimizing its properties for a specific application. This involves the introduction of various functional groups to modulate its biological activity, selectivity, and pharmacokinetic parameters.
For the this compound core, derivatization can be employed to fine-tune its characteristics. For example, modifications to the ether linker in analogues of the anti-tubercular drug PA-824, which also contains a benzyloxy-like moiety, were shown to significantly impact potency and metabolic stability. service.gov.uk Introducing extended linkers like propynyloxy resulted in compounds with substantially higher efficacy in animal models of tuberculosis. service.gov.uk
Furthermore, the introduction of specific functional groups can impart novel functionalities. In the field of materials science, derivatization of a core structure with different substituents has been used to tune the emission wavelength of thermally activated delayed fluorescence (TADF) emitters. researchgate.net This highlights the versatility of strategic derivatization in tailoring molecular function beyond biological activity.
A crucial aspect of derivatization is the use of specific atoms to block metabolic degradation. As mentioned, the fluorine atom is a bioisostere of a hydrogen atom and its introduction can block sites of metabolism. In the development of KCNQ2 openers, the strategic placement of fluorine atoms on a phenyl ring was shown to prevent CYP3A4 metabolism-dependent inhibition, leading to a more favorable drug profile. nih.gov This principle is directly applicable to the 2-fluoro substituent in this compound.
Significance of Chirality in Pyridine Analogues and its Influence on Research Directions
Chirality, or the "handedness" of a molecule, plays a profound role in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. mdpi.com The introduction of a chiral center into a pyridine-based scaffold can therefore have significant consequences for its therapeutic potential.
In the development of c-MET inhibitors, the addition of an α-methyl group to the linker between a 2-aminopyridine core and a phenyl ring not only enhanced binding efficiency but also introduced a chiral center. nih.gov This modification improved the pharmacokinetic properties of the molecule by hindering benzylic oxidation. nih.gov Subsequent separation and testing of the individual enantiomers revealed that one was significantly more potent than the other. nih.gov For example, the S-amide enantiomer of one analogue was found to be five-fold more potent than the R-amide. nih.gov
The influence of chirality extends beyond traditional drug-receptor interactions. Axially chiral analogues of 4-(dimethylamino)pyridine (DMAP) have been developed as novel catalysts for nonenzymatic enantioselective acylations. nih.gov This demonstrates how the principles of chirality can be leveraged to create powerful tools for asymmetric synthesis.
The exploration of chirality is therefore a critical aspect of modern drug discovery and chemical research. For a molecule like this compound, the introduction of chiral centers, either on the pyridine ring, the phenyl ring, or the benzylic linker, could lead to the discovery of more potent and selective analogues, opening up new avenues for research and development.
Table 2: Influence of Chirality on the Activity of Pyridine Analogues
| Compound Class | Chiral Modification | Observation | Significance |
|---|---|---|---|
| c-MET Inhibitor Analogue | Introduction of an α-methyl group | Created a chiral center, enhanced binding (Ki = 0.068 μM), and improved pharmacokinetics nih.gov | Improved drug-like properties |
| IGF-1R/CDK2E Inhibitor | S-amide vs. R-amide | The S-amide was five-fold more potent than the R-amide nih.gov | Enantiomers can have significantly different potencies |
| 4-(Dimethylamino)pyridine (DMAP) Analogue | Creation of axially chiral biaryl structure | Resulted in an efficient nucleophilic catalyst for kinetic resolution of alcohols (stereoselectivity factors, s = 8.9-29) nih.gov | Application of chirality in asymmetric catalysis |
| Naphthalenediimide (NDI) with chiral side chains | (R)- vs. (S)-enantiomers | Enantioselective binding and stabilization of G-quadruplex DNA observed mdpi.com | Chirality is crucial for recognition of complex biological structures |
Exploration of Biological Interactions and Potential Targets in Chemical Biology
Ligand-Protein Interaction Studies
The structural features of 4-(4-(Benzyloxy)phenyl)-2-fluoropyridine, including its aromatic rings, the fluorine atom as a hydrogen bond acceptor, and the ether linkage, provide multiple points for potential interaction with proteins such as enzymes and receptors.
The pyridine (B92270) scaffold is a common core in a multitude of enzyme inhibitors, particularly kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites.
For instance, a series of 2-aminopyridine derivatives were developed as potent and selective Janus kinase 2 (JAK2) inhibitors. In these compounds, the pyridine core is central to their inhibitory activity. While not a direct analog, this highlights the potential of the pyridine motif within this compound to serve as a scaffold for enzyme inhibitors.
Furthermore, pyrazolopyridine-based compounds have been successfully developed as inhibitors for various kinases, including fibroblast growth factor receptors (FGFRs) and interleukin-2 inducible T cell kinase (ITK). These examples underscore the versatility of the pyridine and its fused ring systems in designing enzyme-targeted therapeutics. The benzyloxyphenyl group of this compound could occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity and selectivity.
Table 1: Examples of Pyridine-Containing Enzyme Inhibitors This table presents data for structurally related compounds to illustrate the potential for enzyme inhibition.
| Compound Class | Target Enzyme | Example Compound | IC₅₀ (nM) |
| 2-Aminopyridine Derivatives | JAK2 | Compound 21b | 9 |
| Pyrazolopyridine Derivatives | FGFR | NVP-BGJ398 | - |
| Pyrazolopyridine Derivatives | ITK | Ibrutinib | - |
Note: Data is for illustrative purposes and does not represent the activity of this compound.
For example, pyridine-N-substituted nicotine analogs have been developed as subtype-selective nicotinic receptor antagonists. This demonstrates the role of the pyridine core in achieving selectivity for specific receptor subtypes. Additionally, various 2-substituted pyridine derivatives have been synthesized and evaluated for their pharmacological activities, including antihistaminic and sympathetic blocking activities, which are mediated by receptors.
Table 2: Examples of Pyridine-Containing Receptor Ligands This table presents data for structurally related compounds to illustrate the potential for receptor interaction.
| Compound Class | Target Receptor | Activity | Example Compound | EC₅₀ (nM) |
| 2-(4-(methylsulfonyl)phenyl)pyridine Derivatives | GPR119 | Agonist | Compound 20 | 25 |
| Pyridine-N-substituted Nicotine Analogs | Nicotinic Receptors | Antagonist | - | - |
| 2-Substituted Pyridine Derivatives | Histamine Receptors | Antagonist | - | - |
Note: Data is for illustrative purposes and does not represent the activity of this compound.
Scaffold Hopping and Bioisosteric Replacement Strategies for Pyridine-Containing Compounds
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties. The pyridine ring is often used as a bioisostere for a phenyl ring. researchgate.net This "phenyl-to-pyridine" switch can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov
The replacement of a carbon-hydrogen group in a phenyl ring with a nitrogen atom in a pyridine ring introduces a hydrogen bond acceptor and alters the electronic properties of the ring system. researchgate.net This can lead to new or enhanced interactions with a biological target. researchgate.net For example, scaffold hopping from a phenyl-containing compound to a pyridine derivative has been successfully used to develop potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov
In the context of this compound, the 2-fluoropyridine (B1216828) moiety itself can be considered a bioisosteric replacement for other aromatic systems. The fluorine atom can modulate the basicity of the pyridine nitrogen and participate in favorable interactions with protein targets. This strategy is often employed to improve metabolic stability by blocking sites of oxidative metabolism. mdpi.com
Applications of Pyridine-Based Chemical Probes in Biological Systems Research
Pyridine-based compounds are widely used in the development of chemical probes to study biological systems. Their inherent fluorescence properties, or the ability to be readily functionalized with fluorophores, make them valuable tools for cellular imaging and target identification.
Pyridine-based fluorescent probes have been designed for various applications, including the detection of metal ions, anions, and reactive oxygen species. For example, novel CF₃-substituted pyridine- and pyrimidine-based fluorescent probes have been developed for imaging lipid droplets in living cells. chemrxiv.org These probes exhibit desirable photophysical properties such as large Stokes shifts and aggregation-induced emission.
Furthermore, pyridine-flanked diketopyrrolopyrrole (DPP) dyes have been utilized to create enzyme-responsive fluorogenic probes. The fluorescence of these probes is modulated by the N-substitution state of the pyridine unit, allowing for the detection of specific enzyme activities. Given its structure, this compound could serve as a scaffold for the development of novel chemical probes, where the benzyloxyphenyl group could be modified to incorporate a reporter group or a reactive moiety for target engagement studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-(Benzyloxy)phenyl)-2-fluoropyridine, and how can purity be optimized?
- Methodological Answer :
- Suzuki-Miyaura Coupling : A common approach for biaryl ether derivatives involves coupling a benzyloxy-substituted phenylboronic acid with a fluoropyridine halide. For example, lists "4-(Benzyloxy)-2-fluoropyridine" as a structurally similar compound, suggesting that cross-coupling reactions (e.g., using Pd catalysts) are viable .
- Nucleophilic Substitution : Fluorine atoms in pyridine rings can be introduced via halogen exchange (e.g., using KF or CsF under high-temperature conditions), as seen in fluoropyridine syntheses (e.g., ) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Purity ≥95% is achievable, as noted in for related pyridine derivatives .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis : H and F NMR can confirm substitution patterns. For example, the fluorine atom at the pyridine 2-position typically shows a deshielded peak at ~-60 ppm in F NMR (analogous to ) .
- X-ray Crystallography : Single-crystal X-ray studies (e.g., ) provide precise bond lengths and angles. For instance, mean C–C bond lengths of 0.004 Å and R factor = 0.069 were reported for a fluorophenyl-pyridine derivative .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight. details HRMS data for fluoropyrimidines, a comparable heterocyclic system .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?
- Methodological Answer :
- Functional Group Modifications : Replace the benzyloxy group with electron-withdrawing (e.g., trifluoromethyl, ) or electron-donating groups (e.g., methoxy, ) to assess effects on receptor binding .
- Fluorine Scanning : Systematic substitution of fluorine at different pyridine positions (e.g., 2- vs. 3-fluorine) can reveal steric/electronic influences on activity, as demonstrated in for fluorophenyl derivatives .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR, as suggested in for piperidine-pyrrolidine hybrids .
Q. What are the key considerations for ensuring compound stability under varying experimental conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–13) to identify hydrolysis-sensitive sites. notes that related pyridines may degrade under acidic conditions .
- Light Sensitivity : Use UV-vis spectroscopy to monitor photodegradation. highlights the need for amber glass storage for light-sensitive fluorinated compounds .
- Thermal Stability : Differential scanning calorimetry (DSC) can detect melting points and phase transitions. For example, reports mp = 287.5–293.5°C for a trifluoromethylpyridine analog .
Data Contradiction Resolution
Q. How should researchers resolve discrepancies in reported biological activity data for fluorinated pyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate assays using standardized protocols (e.g., fixed concentrations, cell lines). shows that reaction conditions (e.g., oxidation vs. reduction) drastically alter outcomes .
- Meta-Analysis : Compare data across structurally similar compounds (e.g., ’s pyrimidine analogs) to identify trends in substituent effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain activity variations, as done in for CNS-targeting compounds .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods. classifies similar compounds as Category 4 acute toxins (oral/dermal/inhalation) .
- Waste Disposal : Neutralize with 10% NaOH before incineration, following protocols in for halogenated aromatics .
- Ecotoxicity Mitigation : Avoid aqueous discharge; notes that dihydropyridines may persist in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
